molecular formula C13H15F2N3 B11728341 N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11728341
M. Wt: 251.27 g/mol
InChI Key: OFKCGTWWBWRFTN-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 2-fluoroethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both 2-fluoroethyl and 4-fluorophenyl groups. These fluorine-containing groups enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various scientific research applications .

Biological Activity

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of fluorine atoms, which enhance its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C13H15F2N3
  • Molecular Weight : 251.27 g/mol
  • Structure : The compound contains a pyrazole ring with fluorinated substituents, which significantly influence its lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution reactions under controlled conditions.

Table 1: Synthesis Overview

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideDry ether
SubstitutionSodium azideDimethylformamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. The fluorinated structure enhances the compound's ability to form stronger hydrogen bonds and increases metabolic stability compared to non-fluorinated analogs.

Therapeutic Applications

  • Cancer Therapy : Preliminary studies suggest that this compound may target specific pathways involved in cancer cell proliferation and survival.
  • Anti-inflammatory Treatments : The compound shows promise in modulating inflammatory responses, potentially aiding in the treatment of chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of related pyrazole derivatives, providing insights into the potential applications of this compound.

Study 1: Inhibition of p38 MAP Kinase

A novel class of highly selective inhibitors derived from pyrazole structures was identified through high-throughput screening. These inhibitors demonstrated significant potency against p38 MAP kinase, a critical target in cancer therapy . The incorporation of fluorinated groups was found to enhance selectivity and binding affinity.

Study 2: Monoamine Oxidase Inhibition

Research on structurally similar compounds has indicated potential inhibitory effects on monoamine oxidase (MAO) enzymes. For instance, N-propargylbenzylamine, a metabolite of pargyline, exhibited potent MAO type B inhibition in vivo . This suggests that this compound could similarly influence neurotransmitter metabolism.

Table 2: Comparative Biological Activity

CompoundTargetEffect
N-(4-fluorobenzyl)-1-(2-fluoroethyl)...p38 MAP KinaseInhibition
N-propargylbenzylamineMonoamine Oxidase Type BInhibition
S-[5-amino-1-(4-fluorophenyl)...p38 MAP KinaseSelective inhibition

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3/c1-10-13(9-18(17-10)7-6-14)16-8-11-2-4-12(15)5-3-11/h2-5,9,16H,6-8H2,1H3

InChI Key

OFKCGTWWBWRFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)F)CCF

Origin of Product

United States

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